![molecular formula C13H14O4S B14502063 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- CAS No. 63953-53-7](/img/structure/B14502063.png)
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- is an organic compound with a complex structure It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by a 4-methylphenylthio group and two methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- typically involves the reaction of 2-butenedioic acid with 4-methylthiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The reaction mixture is then subjected to esterification using methanol and an acid catalyst to obtain the dimethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include oxidative stress, inhibition of enzyme activity, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl maleate: Another ester derivative of butenedioic acid with similar chemical properties.
Dimethyl fumarate: An isomer of dimethyl maleate with different spatial arrangement of atoms.
Methyl maleate: A monoester derivative of butenedioic acid.
Uniqueness
2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63953-53-7 |
|---|---|
Molekularformel |
C13H14O4S |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
dimethyl 2-(4-methylphenyl)sulfanylbut-2-enedioate |
InChI |
InChI=1S/C13H14O4S/c1-9-4-6-10(7-5-9)18-11(13(15)17-3)8-12(14)16-2/h4-8H,1-3H3 |
InChI-Schlüssel |
SDZZFEXRRHODMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
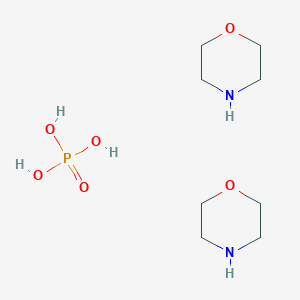

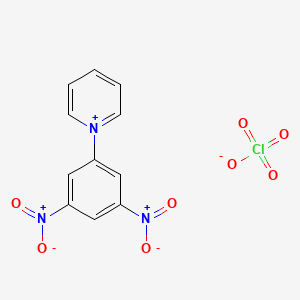
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

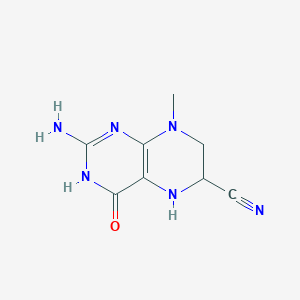

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
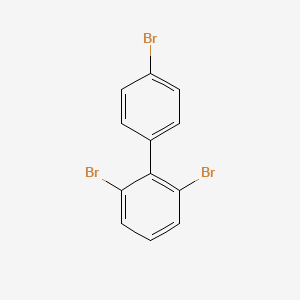
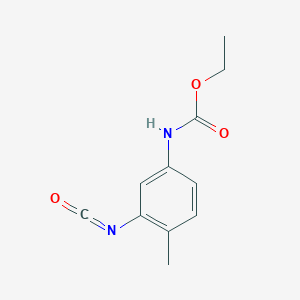
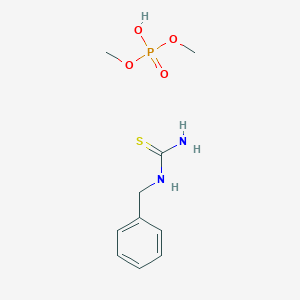
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
